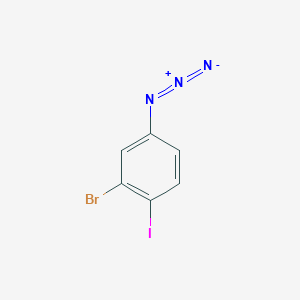

4-Azido-2-bromo-1-iodobenzene

Description

Contextualization of Halogenated Azidobenzenes in Modern Organic Synthesis

Halogenated compounds are organic molecules where one or more hydrogen atoms have been substituted by halogen atoms like iodine, bromine, fluorine, or chlorine. scbt.com In organic chemistry, these compounds serve as crucial intermediates for synthesizing more complex molecules, which is fundamental to the development of new materials and the investigation of reaction mechanisms. scbt.com Their utility is widespread, finding applications in pharmaceuticals, agrochemicals, and materials science. scbt.comnbinno.com

Azidobenzenes, and more specifically halogenated azobenzenes, are a noteworthy class of molecules. The azido (B1232118) group (-N₃) is a versatile functional group, often used in "click chemistry" reactions, such as the Huisgen cycloaddition, to form triazoles. It can also be readily reduced to an amine, providing a pathway to a different class of compounds. When combined with halogens on a benzene (B151609) ring, the resulting halogenated azidobenzene (B1194522) becomes a powerful building block. The presence of halogens offers sites for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The interplay between the reactive azide (B81097) and the synthetically versatile halogens on a stable aromatic core makes these compounds highly valuable in the construction of complex molecular architectures.

Strategic Importance of Ortho-Bromo-Iodo Substitution Patterns in Aryl Scaffolds

The specific arrangement of multiple functional groups on an aromatic ring is critical to its synthetic utility. An ortho-bromo-iodo substitution pattern, where bromine and iodine atoms are on adjacent carbons of the aryl scaffold, is of particular strategic importance. This importance stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

Aryl iodides are generally more reactive than aryl bromides in many catalytic cross-coupling reactions, including the Sonogashira coupling. wikipedia.org This reactivity difference allows for selective functionalization. For instance, the C-I bond can be selectively coupled with a terminal acetylene (B1199291) at room temperature, leaving the C-Br bond intact for a subsequent, different transformation. wikipedia.org This orthogonal reactivity is a powerful tool for synthetic chemists, enabling the stepwise and controlled construction of complex molecules from a single, pre-functionalized starting material. The ortho arrangement of these two halogens can also be exploited to direct subsequent reactions or to facilitate intramolecular cyclizations to form novel heterocyclic systems, a common structural motif in pharmaceuticals and functional materials. The compound 1-bromo-2-iodobenzene (B155775) is a classic example of this scaffold. nbinno.comnih.gov

Overview of Research Directions for Multiply Functionalized Aromatic Compounds

Research into multiply functionalized aromatic compounds is driven by the constant demand for novel molecules with specific functions in medicine, materials science, and agriculture. scbt.comnbinno.comrsc.org These compounds serve as versatile building blocks and key intermediates for a wide array of more complex products. scbt.comontosight.ai

Current research directions focus on several key areas:

Pharmaceutical Development : Polyfunctional aromatics are used to synthesize complex drug molecules that can target specific biological pathways. nbinno.comontosight.ai The strategic placement of different functional groups allows for fine-tuning the molecule's pharmacological properties.

Materials Science : These compounds are integral to creating innovative polymers and nanomaterials. ontosight.ai For example, incorporating halogenated aromatics can lead to semiconducting polymers with high conductivity and flexibility, suitable for applications like solar cells and flexible displays. ontosight.ai They are also used to develop materials with enhanced properties such as flame retardancy and chemical resistance. scbt.com

Agrochemicals : In agriculture, these scaffolds are used to create new herbicides and fungicides with improved efficacy and selectivity. nbinno.com

Development of Synthetic Methodologies : A significant area of research is dedicated to developing new and efficient chemical reactions that utilize these platforms. This includes creating methods for selective and sequential reactions, allowing chemists to build molecular complexity in a controlled and predictable manner. wikipedia.org

Academic Research Gaps and the Unique Potential of 4-Azido-2-bromo-1-iodobenzene (B6188982)

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While its constituent parts—the azidobenzene core and the ortho-bromo-iodo pattern—are well-studied in other contexts, their combination in this specific arrangement appears to be largely unexplored. This lack of dedicated research highlights a promising area for new investigation.

The unique potential of this compound lies in the convergence of three distinct and orthogonally reactive functional groups on a single aromatic scaffold:

The C-I Bond : As the most reactive halogen site, it is primed for initial, selective functionalization via cross-coupling reactions. wikipedia.org

The C-Br Bond : Less reactive than the C-I bond, it provides a second handle for a subsequent, different coupling reaction after the first has been performed. wikipedia.org

The Azido Group : This group offers a third dimension of reactivity, completely independent of the halogen chemistry. It can be used for bio-orthogonal "click" reactions or be converted into an amine, which can then be used for a host of other transformations like amide bond formation or diazotization.

This trifecta of functionality makes this compound a highly attractive, yet currently underutilized, molecular scaffold. It has the potential to serve as a powerful linchpin in the synthesis of novel heterocycles, complex natural product analogues, and advanced functional materials where precise control over the placement of different substituents is paramount.

Scope and Objectives of Research on this compound

Given the identified research gap and the compound's high potential, future research on this compound should be well-defined.

Scope: The primary scope of research would encompass the development of an efficient and scalable synthesis of the target molecule, followed by a systematic exploration of its reactivity. This would involve investigating the selective functionalization of its three key reactive sites to demonstrate its utility as a versatile building block.

Objectives: The key objectives for this research program would include:

To Establish a Reliable Synthetic Route: The first objective is to develop and optimize a clear, high-yielding procedure to synthesize this compound from readily available starting materials.

To Investigate Orthogonal Reactivity: A core objective is to systematically study the sequential and selective reactions at the C-I, C-Br, and azido positions. This would involve defining the precise reaction conditions (catalysts, temperature, reagents) needed to functionalize one site while leaving the others untouched.

To Demonstrate Synthetic Utility: The research should aim to use this compound as a key intermediate in the synthesis of novel and complex molecular structures. This could include the creation of new heterocyclic ring systems through intramolecular reactions or the assembly of multi-component structures for applications in medicinal chemistry or materials science.

To Characterize Novel Compounds: A final objective would be the full characterization of the new molecules synthesized from this scaffold, confirming their structures and evaluating their physical and chemical properties.

Structure

3D Structure

Properties

Molecular Formula |

C6H3BrIN3 |

|---|---|

Molecular Weight |

323.92 g/mol |

IUPAC Name |

4-azido-2-bromo-1-iodobenzene |

InChI |

InChI=1S/C6H3BrIN3/c7-5-3-4(10-11-9)1-2-6(5)8/h1-3H |

InChI Key |

AGUPGXUHEJDROW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])Br)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Azido 2 Bromo 1 Iodobenzene

Precursor Synthesis and Regioselective Halogenation Strategies

The creation of the 2-bromo-1-iodobenzene scaffold, substituted at the 4-position, is the foundational challenge in synthesizing the target compound. This requires highly regioselective methods to install the halogen atoms at the correct positions on the aromatic ring.

Directed Ortho-Metalation Approaches for Halogen Introduction

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgunblog.fr This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. baranlab.orgorganic-chemistry.org This generates a lithiated intermediate that can then be quenched with an electrophilic halogen source to introduce a halogen atom with high precision. wikipedia.org

For a precursor to 4-Azido-2-bromo-1-iodobenzene (B6188982), a sequential DoM strategy could be envisioned. A plausible synthetic route might begin with an aniline (B41778) derivative protected with a suitable DMG, such as a pivaloyl or carbamate group. The process would involve:

First Ortho-Metalation: The DMG directs the lithiation to the ortho position.

First Halogenation: Quenching the aryllithium intermediate with an iodinating agent like iodine (I₂) or N-iodosuccinimide (NIS) would install the iodine atom.

Second Ortho-Metalation: A subsequent metalation event, potentially directed by the same DMG or the newly introduced iodine, would occur at the remaining ortho position.

Second Halogenation: Trapping this second intermediate with a brominating agent such as N-bromosuccinimide (NBS) would yield the desired 2-bromo-1-iodo substitution pattern.

The relative directing ability of various functional groups is crucial for the success of this approach. Amide and carbamate groups are generally strong DMGs. organic-chemistry.org

| Directed Ortho-Metalation (DoM) Parameters | |

| Directing Metalation Groups (DMGs) | Amides (-CONR₂), Carbamates (-OCONR₂), Methoxy (-OMe), Tertiary Amines (-NR₂) wikipedia.orgorganic-chemistry.org |

| Organolithium Bases | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), tert-Butyllithium (t-BuLi) baranlab.org |

| Solvents | Tetrahydrofuran (THF), Diethyl ether (Et₂O) |

| Electrophilic Halogen Sources | Iodination: I₂, N-Iodosuccinimide (NIS)Bromination: Br₂, N-Bromosuccinimide (NBS) |

Regioselective Bromination and Iodination Protocols on Aromatic Precursors

Achieving the specific 1,2,4-substitution pattern through classical electrophilic aromatic substitution can be challenging due to competing isomeric products. However, specific protocols can enhance regioselectivity. A common route involves the diazotization of a substituted aniline. For instance, the synthesis of 1-bromo-4-iodobenzene (B50087), a potential precursor, can be achieved from 4-bromoaniline. wikipedia.org

The general steps are:

Diazotization: 4-bromoaniline is treated with an acid like sulfuric acid and sodium nitrite (B80452) to form the corresponding diazonium salt. wikipedia.org

Sandmeyer Reaction: The diazonium salt is then treated with potassium iodide, which displaces the diazonium group to yield 1-bromo-4-iodobenzene. wikipedia.org

To obtain the required 2-bromo-1-iodo pattern, one might start with a precursor like 4-iodoaniline (B139537). Regioselective bromination ortho to the amino group could be achieved by first protecting the amine (e.g., as an acetanilide) to moderate its activating effect and direct the bromination. Subsequent removal of the protecting group would yield 2-bromo-4-iodoaniline (B1283091), a direct precursor for the final azidation step.

Alternatively, catalyst-controlled C-H activation methods have emerged for regioselective halogenation. Palladium catalysts, for example, can direct the halogenation of C-H bonds when guided by an intramolecular directing group, allowing for precise installation of halogens at otherwise difficult-to-access positions. nih.govresearchgate.net

Halogen Exchange Reactions for Specific Substitution Patterns

Halogen exchange reactions, such as the Finkelstein reaction, are typically used for converting alkyl halides. In aromatic systems, such exchanges are less common and generally require specific conditions, such as copper catalysis. It is not a primary or straightforward method for establishing the 2-bromo-1-iodo pattern on a benzene (B151609) ring from a different dihalo-precursor. The significant difference in the reactivity of aryl-bromine and aryl-iodine bonds makes selective exchange challenging. For instance, in cross-coupling reactions, the C-I bond is known to be significantly more reactive than the C-Br bond, a principle that is exploited in sequential functionalization rather than exchange. wikipedia.org

Introduction of the Azido (B1232118) Functionality

Once the 2-bromo-1-iodoaniline precursor is synthesized, the final step is the introduction of the azido group.

Diazotization and Subsequent Azide (B81097) Formation from Anilines

The most direct and widely used method for converting a primary aromatic amine to an aryl azide is through the formation of a diazonium salt, followed by treatment with an azide salt. researchgate.netorganic-chemistry.org This is a variation of the Sandmeyer reaction.

The synthesis of this compound would proceed from the key intermediate, 2-bromo-4-iodoaniline.

Diazotization: The primary amine 2-bromo-4-iodoaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid) at low temperatures (typically 0–5 °C). This converts the amino group into a diazonium salt (2-bromo-4-iodobenzenediazonium chloride). sciencemadness.orgbyjus.com

Azide Substitution: The resulting diazonium salt solution is then reacted with a source of azide ions, most commonly sodium azide (NaN₃). researchgate.net The diazonium group is an excellent leaving group (releasing N₂ gas), facilitating its displacement by the azide nucleophile to form the final product, this compound.

| Reaction Step | Reagents and Conditions | Intermediate/Product |

| Diazotization | 2-bromo-4-iodoaniline, NaNO₂, H₂SO₄ (or HCl), 0–5 °C | 2-bromo-4-iodobenzenediazonium salt |

| Azidation | Sodium Azide (NaN₃), Water, Room Temperature | This compound |

This two-step, one-pot procedure is generally efficient and provides a reliable route to aryl azides from their corresponding anilines. researchgate.net

Nucleophilic Aromatic Substitution for Azide Incorporation (if applicable)

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile replaces a leaving group on an aromatic ring. wikipedia.org However, this reaction generally requires the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.comck12.org These groups are necessary to activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgchemistrysteps.com

Optimization of Azidification Conditions for Enhanced Yield and Selectivity

The conversion of the precursor, 2-bromo-4-iodoaniline, to this compound is typically achieved through a Sandmeyer-type reaction. This two-step process involves the diazotization of the primary aromatic amine followed by the introduction of the azide functionality. The optimization of this sequence is critical for maximizing the yield and purity of the final product.

The diazotization is generally carried out at low temperatures (0–5 °C) using sodium nitrite in the presence of a strong acid, such as sulfuric or hydrochloric acid, to generate the in situ diazonium salt. The subsequent azidation step involves the reaction of this diazonium salt with an azide source, most commonly sodium azide.

Several parameters can be optimized to enhance the efficiency of this transformation. Key variables include the reaction temperature, the concentration of reagents, the choice of solvent, and the rate of addition of the azide source. For instance, maintaining a low temperature throughout the reaction is crucial to prevent the premature decomposition of the thermally sensitive diazonium salt. The slow, portion-wise addition of sodium azide is also recommended to control the exothermic reaction and minimize the formation of undesired byproducts.

While specific optimization data for the synthesis of this compound is not extensively reported in publicly available literature, general principles for the optimization of diazotization-azidation of anilines can be applied. A study on the optimization of this reaction for aniline revealed that varying the stoichiometry of the reagents and the reaction conditions can significantly impact the yield.

Table 1: Illustrative Optimization Parameters for a General Sandmeyer Azidation Reaction

| Parameter | Condition 1 | Condition 2 | Condition 3 | Effect on Yield/Selectivity |

| Temperature | 0 °C | 5 °C | 10 °C | Lower temperatures generally improve yield by minimizing diazonium salt decomposition. |

| Acid | H₂SO₄ | HCl | HBF₄ | The choice of acid can affect the stability and reactivity of the diazonium salt. |

| NaN₃ equiv. | 1.1 | 1.5 | 2.0 | An excess of sodium azide is often used to ensure complete reaction, but too much can lead to purification challenges. |

| Solvent | Water | Acetonitrile/Water | Dichloromethane/Water | The solvent system can influence the solubility of the diazonium salt and the azide source, affecting reaction rates. |

This table is illustrative and based on general principles of the Sandmeyer reaction. Specific optimal conditions for this compound would require experimental determination.

Multi-step Convergent and Linear Synthetic Sequences

The synthesis of this compound is inherently a multi-step process. A common linear sequence starts from a more readily available precursor, such as 4-bromoaniline.

Sustainable and Catalytic Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on the development of sustainable and environmentally benign methodologies. For the synthesis of aryl azides, several "green" approaches have been investigated to improve upon the traditional Sandmeyer reaction, which often uses stoichiometric amounts of copper salts and can generate significant waste.

Recent research has focused on developing catalytic versions of the Sandmeyer reaction. While the classic reaction often uses stoichiometric copper(I) salts, catalytic amounts of copper, sometimes in conjunction with specific ligands, have been shown to be effective. nih.gov Furthermore, metal-free alternatives are also being explored to reduce heavy metal contamination in the final product and waste streams. nih.gov

One significant advancement in making the synthesis of aryl azides greener is the use of more environmentally friendly solvents, particularly water. rsc.orgresearchgate.net Several studies have demonstrated that the diazotization-azidation sequence can be performed efficiently in aqueous media, reducing the need for volatile and often toxic organic solvents. rsc.orgorganic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 4 Azido 2 Bromo 1 Iodobenzene

Reactivity of the Azido (B1232118) Group

The azido group (–N₃) is the most reactive center of 4-Azido-2-bromo-1-iodobenzene (B6188982), defining its primary chemical transformations. This functional group behaves as a high-energy moiety, susceptible to decomposition and cycloaddition pathways. colab.wsunibo.it Its reactivity can be broadly categorized into two main areas: thermal or photochemical decomposition to generate an aryl nitrene, and its role as a 1,3-dipole in cycloaddition reactions. unibo.itmdpi.com These pathways provide access to a diverse range of nitrogen-containing compounds and heterocycles. colab.wsmdpi.com

Azide-Alkyne Cycloaddition (AAC) Reactions

The azido group in this compound can act as a 1,3-dipole and react with alkynes (dipolarophiles) in a [3+2] cycloaddition reaction to form stable 1,2,3-triazole rings. mdpi.communi.cz This reaction, a cornerstone of "click chemistry," is known for its high efficiency, broad substrate scope, and formation of a single, stable product. nih.govacs.org

The copper(I)-catalyzed variant of the azide-alkyne cycloaddition (CuAAC) is the most prominent and widely used form of this transformation. nih.govbeilstein-journals.orgmdpi.com This reaction is characterized by its remarkable acceleration of the reaction rate (up to 10⁷ times faster than the uncatalyzed thermal reaction) and its strict regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. nih.govbeilstein-journals.org

The reaction of this compound with a terminal alkyne in the presence of a copper(I) source (often generated in situ from a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate) would yield a 1-(2-bromo-4-iodophenyl)-4-substituted-1H-1,2,3-triazole. beilstein-journals.orgresearchgate.net The reaction is robust and can be performed under mild conditions, often in aqueous solvent systems. nih.gov

Table 1: Representative Conditions for CuAAC Reactions

This interactive table presents typical conditions for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction highly applicable to this compound.

| Catalyst System | Solvent | Temperature | Typical Yield | Reference |

| Cu(I) Iodide | EtOH/H₂O | Room Temp | Good | researchgate.net |

| CuSO₄·5H₂O / Sodium Ascorbate | H₂O/t-BuOH | Room Temp | Excellent | nih.gov |

| [Cu(PPh₃)₂]NO₃ | Toluene or Neat | Room Temp | High (96%) | beilstein-journals.org |

| Cu₂O–CuO–Cu–C Nanocomposite | Ethylene Glycol | 100 °C | Excellent (99%) | rsc.org |

The resulting triazole product retains the bromo and iodo substituents, making it a valuable intermediate for further functionalization through orthogonal cross-coupling chemistries, thereby allowing for the rapid construction of complex molecular architectures.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The strain-promoted azide-alkyne cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between an azide (B81097) and a strained alkyne, such as a cyclooctyne (B158145), without the need for a metal catalyst. nih.gov This reaction is a cornerstone of bioconjugation chemistry due to its high selectivity and ability to proceed in complex biological environments. nih.gov The azide group of this compound can readily participate in SPAAC.

The reaction kinetics of SPAAC are influenced by the electronic properties of the azide. For aryl azides, electron-withdrawing groups can increase the dipole moment of the azide, potentially accelerating the cycloaddition. In this compound, the bromo and iodo substituents act as electron-withdrawing groups through induction, which would be expected to enhance the reactivity of the azide group toward strained alkynes compared to an unsubstituted phenyl azide. Studies involving other aryl azides have shown that such electronic modulation can significantly impact reaction rates. rsc.orgchemrxiv.org For instance, the reaction of 2-(azidophenyl)boronic acid with cyclooct-2-yn-1-ol proceeds rapidly at room temperature, highlighting how substituents can facilitate the reaction. rsc.org The reaction between an azide and a strained alkyne like dibenzoannulated cyclooctyne is a second-order process, and the rate-determining step is the initial azide addition. rsc.org

Regioselectivity in Triazole Formation

The reaction of azides with terminal (non-strained) alkynes, a Huisgen 1,3-dipolar cycloaddition, can lead to two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. nih.govacs.org The regiochemical outcome is highly dependent on the reaction conditions, particularly the presence and nature of a metal catalyst.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, a prime example of "click chemistry," almost exclusively yields the 1,4-disubstituted triazole . The mechanism involves the formation of a copper(I) acetylide intermediate, which directs the regioselectivity. When this compound is reacted with a terminal alkyne under Cu(I) catalysis, the 1-(2-bromo-4-iodophenyl)-4-substituted-1H-1,2,3-triazole is the expected product. The electronic nature of the substituents on the aryl azide has minimal influence on the regiochemical outcome in CuAAC. iyte.edu.tr

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, selectively produce the 1,5-disubstituted triazole . acs.org This selectivity arises from a different mechanism involving the formation of a ruthenium-acetylide intermediate that undergoes oxidative coupling with the azide to form a six-membered ruthenacycle, which then reductively eliminates to give the 1,5-triazole.

Thermal (Metal-Free) Cycloaddition: In the absence of a catalyst, the reaction of an aryl azide with an alkyne often results in a mixture of 1,4- and 1,5-regioisomers. nih.gov The regioselectivity can be influenced by the electronic properties of both reaction partners. The electron-withdrawing nature of the bromo and iodo groups on this compound would influence the frontier molecular orbitals of the azide, affecting the ratio of the resulting triazole isomers. mdpi.comrsc.org

Staudinger Ligation and Related Transformations

The Staudinger ligation is a highly chemoselective method for forming an amide bond by reacting an azide with a specifically engineered phosphine (B1218219) (typically a triarylphosphine bearing an ortho-ester group). ysu.amnih.gov The reaction proceeds through the initial formation of a phosphazide, which rearranges to an aza-ylide intermediate. This intermediate is then trapped intramolecularly by the ester to form a stable amide linkage, releasing a phosphine oxide byproduct. wikipedia.orgthermofisher.com

Reactivity of Bromo and Iodo Functionalities

The presence of two different halogen atoms on the aromatic ring of this compound opens the door for sequential, selective functionalization through cross-coupling reactions. The differing reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to this orthogonal chemistry.

Orthogonal Cross-Coupling Reactions

Orthogonal cross-coupling allows for the stepwise modification of a polyhalogenated substrate. In palladium-catalyzed reactions, the reactivity of aryl halides generally follows the order: Ar-I > Ar-Br > Ar-Cl. nih.govnbinno.com This predictable reactivity trend makes this compound an ideal substrate for sequential couplings. The C-I bond can be selectively reacted while leaving the C-Br and azide groups untouched. The resulting brominated intermediate can then undergo a second coupling reaction at the C-Br bond, and the azide remains available for a subsequent transformation like a cycloaddition or Staudinger ligation.

This strategy has been demonstrated with related dihalobenzenes. For example, the Sonogashira coupling of 1-bromo-4-iodobenzene (B50087) with an alkyne can be performed selectively at the iodo position. wikipedia.org Similarly, copper-catalyzed N-arylation of oxindole (B195798) with 1-bromo-4-iodobenzene could be controlled to react at the C-I bond by lowering the reaction temperature. nih.gov

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Sonogashira, Heck, Stille)

Palladium catalysts are exceptionally effective for forming carbon-carbon bonds with high selectivity. The greater reactivity of the C-I bond over the C-Br bond allows for the selective functionalization of this compound. nbinno.com

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent (e.g., a boronic acid or ester). organic-chemistry.org By using a suitable palladium catalyst, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand like P(t-Bu)₃, this compound can be selectively coupled with an arylboronic acid at the C-1 position (iodine) to yield a 4-azido-2-bromo-biphenyl derivative. rsc.org The C-Br bond remains intact for further diversification. mdpi.com

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. researchgate.netrsc.org The reaction of this compound with a terminal alkyne can be precisely controlled to occur exclusively at the C-I bond, yielding a 1-(alkynyl)-4-azido-2-bromobenzene. wikipedia.org This preserves both the bromo and azido functionalities for subsequent reactions, such as a second cross-coupling followed by a click reaction. rsc.orgthieme-connect.com

The table below summarizes the expected selective outcome for these key palladium-catalyzed reactions.

| Reaction | Coupling Partner | Typical Catalyst System | Expected Selective Product |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Azido-2-bromo-1-aryl-benzene |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-Azido-2-bromo-1-(alkynyl)-benzene |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃), Base | 4-Azido-2-bromo-1-(alkenyl)-benzene |

| Stille Coupling | Ar-Sn(Bu)₃ | Pd(PPh₃)₄ | 4-Azido-2-bromo-1-aryl-benzene |

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming carbon-heteroatom and carbon-carbon bonds. rsc.org While palladium catalysis often provides higher selectivity for orthogonal coupling, copper systems are also utilized, particularly for C-N and C-O bond formation. acs.org

In the context of this compound, a copper-catalyzed amination or O-arylation would also be expected to show preferential reactivity at the more labile C-I bond over the C-Br bond, although this selectivity can be less pronounced than with palladium. nih.gov For example, in copper-catalyzed amination reactions, aryl iodides are generally more reactive than aryl bromides. researchgate.netresearchgate.net However, achieving high selectivity in copper-catalyzed couplings of dihalobenzenes often requires careful optimization of ligands, base, and temperature. nih.gov

The most prominent copper-mediated reaction involving the azide functionality itself is the aforementioned CuAAC, which provides a powerful tool for the final-step modification of the molecule after the bromo and iodo groups have been functionalized. mdpi.com

| Reaction Type | Reagents | Typical Catalyst System | Potential Product at C-I Position |

|---|---|---|---|

| Ullmann Amination | Amine (R₂NH) | CuI, Ligand (e.g., L-proline), Base | 4-Azido-2-bromo-N,N-dialkylaniline |

| Ullmann Ether Synthesis | Alcohol/Phenol (ROH) | CuI, Ligand (e.g., 1,10-Phenanthroline), Base | 1-(Alkoxy/Aryloxy)-4-azido-2-bromobenzene |

Nickel-Catalyzed Transformations

The multifunctionality of this compound makes it a versatile substrate for nickel-catalyzed cross-coupling reactions. Nickel catalysts, often favored for their cost-effectiveness and unique reactivity compared to palladium, can facilitate the formation of carbon-carbon and carbon-heteroatom bonds at the positions occupied by the halogen atoms. The reactivity in these transformations is heavily influenced by the carbon-halogen bond strength, which decreases in the order C-Br > C-I. Consequently, nickel-catalyzed reactions can be directed with high regioselectivity to the more labile carbon-iodine bond.

Research into nickel-catalyzed cross-coupling reactions demonstrates that Ni(0) complexes, often generated in situ from Ni(II) precatalysts via reduction, are the active catalytic species. nih.gov These Ni(0) species can undergo oxidative addition into the C-I bond of this compound. The choice of ligands is critical in modulating the reactivity and stability of the nickel catalyst. researchgate.net Electron-rich phosphine ligands, for instance, can promote the oxidative addition and subsequent reductive elimination steps that are central to the catalytic cycle. nih.govacs.org Bidentate phosphine ligands have been shown to be particularly effective in accelerating turnover rates in related nickel-catalyzed reactions. nih.gov

Typical nickel-catalyzed transformations applicable to this substrate include Suzuki, Negishi, and amination reactions. For example, a Negishi coupling could involve the reaction of this compound with an organozinc reagent, selectively forming a new C-C bond at the C-1 position. The catalytic cycle would involve oxidative addition of the Ni(0) catalyst to the C-I bond, followed by transmetalation with the organozinc reagent and reductive elimination to yield the product and regenerate the Ni(0) catalyst. acs.orgnih.gov The azido group is generally stable under these conditions, allowing for its preservation for subsequent synthetic manipulations.

| Transformation Type | Coupling Partner | Typical Ni-Catalyst System | Potential Product |

|---|---|---|---|

| Negishi Coupling | R-ZnX | Ni(acac)₂ / Ligand | 4-Azido-2-bromo-1-R-benzene |

| Suzuki Coupling | R-B(OH)₂ | Ni(cod)₂ / Ligand | 4-Azido-2-bromo-1-R-benzene |

| Buchwald-Hartwig Amination | R₂NH | NiBr₂(dppe) / Base | 4-Azido-2-bromo-1-(NR₂)-benzene |

| Sonogashira Coupling | Terminal Alkyne | NiCl₂(PPh₃)₂ / CuI | 4-Azido-2-bromo-1-(alkynyl)benzene |

Nucleophilic Aromatic Substitution (SNAr) Potential

The SNAr mechanism proceeds via a two-step addition-elimination sequence, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. For this compound, a nucleophile could attack the carbon atoms bearing the halogens. The presence of the azido group para to the iodine and ortho to the bromine can help stabilize the negative charge of the Meisenheimer intermediate through resonance and inductive effects.

However, the potential for SNAr on this compound is modest compared to substrates bearing strongly electron-withdrawing groups like nitro (-NO₂) groups. libretexts.org While displacement of the halogens by potent nucleophiles (e.g., alkoxides, thiolates) is conceivable under forcing conditions (high temperatures, strong bases), the azido group itself can act as a nucleofuge or participate in other reactions. acs.org For instance, substitution of a bromine atom by an azide group is a known method for synthesizing aryl azides, typically requiring polar aprotic solvents to enhance the solubility and reactivity of the azide source, like sodium azide. This suggests that while SNAr is a potential reaction pathway, its efficiency and selectivity would be highly dependent on the specific nucleophile and reaction conditions.

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental steps in a vast number of catalytic cycles involving transition metals like nickel, palladium, and copper. nih.govlibretexts.org These processes involve changes in the oxidation state, coordination number, and electron count of the metal center. libretexts.org The compound this compound possesses two distinct carbon-halogen bonds (C-I and C-Br) that can readily participate in oxidative addition.

Oxidative Addition: This step involves the insertion of a low-valent metal center (e.g., Ni(0), Pd(0)) into the carbon-halogen bond. This increases the metal's formal oxidation state and coordination number by two. libretexts.org Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, oxidative addition occurs preferentially at the C-I bond. This chemoselectivity is a cornerstone of its synthetic utility.

LₙM(0) + I-Ar-Br → LₙM(II)(I)(Ar-Br) (where Ar = 4-azido-2-bromophenyl)

The reaction can proceed through various mechanisms, including a concerted pathway or an SN2-type mechanism, particularly with polarized bonds like C-I. libretexts.org The electron-richness of the metal center facilitates this process. libretexts.orgrsc.org

Reductive Elimination: This is the microscopic reverse of oxidative addition, where two ligands on a high-valent metal center are eliminated to form a new bond, while the metal's oxidation state and coordination number decrease by two. libretexts.orgrsc.org In a typical cross-coupling reaction, after a transmetalation step introduces an organic group (R) to the metal center, reductive elimination forms a new C-C bond.

LₙM(II)(R)(Ar-Br) → R-Ar-Br + LₙM(0)

The facility of reductive elimination is a key factor in catalyst turnover. For d⁸ metals like Ni(II) and Pd(II), this step is generally favorable and leads to the formation of the desired coupled product. libretexts.org

| Process | Initial Metal State (e.g., Ni) | Final Metal State (e.g., Ni) | Change in Oxidation State | Change in Coordination Number |

|---|---|---|---|---|

| Oxidative Addition | Ni(0) | Ni(II) | +2 | +2 |

| Reductive Elimination | Ni(II) | Ni(0) | -2 | -2 |

Chemoselective and Regioselective Transformations

The distinct reactivity of the three functional groups on the this compound ring—iodo, bromo, and azido—is the basis for its utility in complex molecular synthesis. Achieving chemoselectivity (differentiating between functional groups) and regioselectivity (differentiating between positions) is paramount. gu.se

Selectivity in Cross-Coupling: As established, the differential reactivity of carbon-halogen bonds (C-I > C-Br) underpins the high regioselectivity observed in metal-catalyzed cross-coupling reactions. By carefully selecting the catalyst (e.g., Pd or Ni), ligands, and reaction conditions, one can selectively functionalize the C-1 position via oxidative addition to the C-I bond, leaving the C-Br and azido groups intact for subsequent transformations. acs.orgnih.gov This allows for a stepwise, controlled construction of more complex molecules.

Reactivity of the Azido Group: The azido group is a versatile functional handle. clockss.orgunibo.it It is generally stable to many cross-coupling conditions but can participate in specific reactions. colab.ws Its most notable reaction is the [3+2] cycloaddition with alkynes (the Huisgen cycloaddition) to form triazoles, a cornerstone of "click chemistry". clockss.org This reaction is orthogonal to most metal-catalyzed cross-couplings, meaning it can be performed in the presence of the aryl halides without interference. Furthermore, the azido group can be reduced to an amine, providing another route for diversification. These transformations highlight the chemoselectivity that can be achieved, where the azido group reacts independently of the halides under specific conditions. colab.wscolab.ws

| Reaction Type | Targeted Group | Conditions | Outcome | Selectivity |

|---|---|---|---|---|

| Suzuki Coupling | Iodo | Pd(PPh₃)₄, Na₂CO₃ | Selective C-C bond formation at C-1 | Regioselective |

| Huisgen Cycloaddition | Azido | Cu(I) catalyst, Alkyne | Formation of a triazole ring | Chemoselective |

| SNAr | Bromo/Iodo | Strong Nucleophile, High Temp. | Substitution of one or both halogens | Potentially non-selective |

| Azide Reduction | Azido | H₂, Pd/C or PPh₃, H₂O | Conversion of azide to amine | Chemoselective |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the precise mechanisms of reactions involving this compound requires a combination of kinetic and spectroscopic investigations. These studies are crucial for optimizing reaction conditions, controlling selectivity, and identifying reactive intermediates. uva.es

Kinetic Studies: Kinetic analysis can provide valuable information about the rate-determining step of a reaction and the species involved in it. For a nickel-catalyzed cross-coupling reaction, one could monitor the disappearance of the starting material and the appearance of the product over time under various conditions (e.g., changing catalyst, ligand, or substrate concentrations). A Hammett plot analysis, by comparing reaction rates of a series of para-substituted aryl halides, could elucidate the electronic nature of the transition state for the oxidative addition or reductive elimination steps. rsc.org For instance, a positive rho (ρ) value in a Hammett plot for oxidative addition would suggest a buildup of negative charge in the transition state, consistent with a nucleophilic attack by the metal on the aryl halide. rsc.org

Spectroscopic Studies: Spectroscopic techniques are indispensable for identifying transient intermediates that exist within a catalytic cycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and especially 19F NMR (if a fluorine-containing analogue were used) can be employed to monitor the reaction progress and characterize intermediates and products. uva.es In-situ NMR studies can sometimes allow for the direct observation of catalyst resting states or metal-bound intermediates.

Infrared (IR) Spectroscopy: The azido group has a very strong, characteristic asymmetric stretching vibration around 2100 cm⁻¹. This allows for easy monitoring of reactions involving the azide, confirming its integrity or transformation during a reaction sequence.

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the identity of products and intermediates, including organometallic species formed during a catalytic cycle, by providing precise mass-to-charge ratio data. acs.org

Electron Spin Resonance (ESR) Spectroscopy: For reactions suspected of involving radical pathways, such as certain nickel-catalyzed processes or reactions involving the azide group, ESR spectroscopy is a powerful tool for detecting and characterizing paramagnetic species (radicals or certain metal oxidation states like Ni(I) or Ni(III)). researchgate.netunibo.it

Through the combined application of these methods, a detailed picture of the reaction coordinate can be constructed, revealing the energies of transition states and the structures of intermediates, thereby providing a rational basis for understanding the chemical behavior of this compound. uva.esacs.org

Applications of 4 Azido 2 Bromo 1 Iodobenzene in Advanced Organic Synthesis and Chemical Biology Research

Versatile Building Block in Multi-Component Reactions

The distinct reactivity of the iodo, bromo, and azido (B1232118) groups in 4-Azido-2-bromo-1-iodobenzene (B6188982) makes it an exceptional substrate for multi-component reactions (MCRs) and cascade sequences. The significant difference in reactivity between the aryl-iodide and aryl-bromide moieties toward transition-metal catalysts, particularly palladium, is key to its utility. The carbon-iodine bond is considerably more reactive and can undergo oxidative addition to palladium(0) under milder conditions than the carbon-bromine bond. This allows for selective functionalization at the 1-position while leaving the bromine at the 2-position intact for subsequent transformations.

This hierarchical reactivity enables a one-pot, multi-step synthesis strategy. For instance, a Sonogashira or Heck coupling could be performed selectively at the iodo-position, followed by a subsequent cross-coupling reaction (e.g., Suzuki, Stille, or Buchwald-Hartwig) at the bromo-position under more forcing conditions. Concurrently, the azide (B81097) group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form a 1,2,3-triazole ring. scholaris.caresearchgate.netacs.org This orthogonal reactivity allows for the rapid assembly of complex, highly substituted molecules from simple precursors in a single pot, which is highly efficient in terms of time, cost, and resource management. scholaris.ca

| Functional Group | Position | Typical Reaction Type | Relative Reactivity/Conditions | Potential Product |

|---|---|---|---|---|

| Iodo (-I) | 1 | Sonogashira, Heck, Suzuki Coupling | High (Mild Pd-catalysis) | Aryl-alkyne, -alkene, or -aryl |

| Bromo (-Br) | 2 | Suzuki, Stille, Buchwald-Hartwig Coupling | Medium (More forcing Pd-catalysis) | Aryl-aryl or Aryl-amine |

| Azido (-N₃) | 4 | CuAAC, SPAAC, Staudinger Ligation | Independent of Pd-catalysis (Cu(I) or strain) | 1,2,3-Triazole or Amine/Iminophosphorane |

Precursor for Complex Heterocyclic Architectures

This compound is a valuable precursor for synthesizing complex, fused heterocyclic systems, which are common scaffolds in pharmaceuticals and biologically active compounds. mdpi.comresearchgate.net The azide group is a particularly versatile functional group for forming nitrogen-containing heterocycles. mdpi.com For example, intramolecular cyclization reactions can be triggered after initial functionalization at the halide positions.

One synthetic strategy involves an initial cross-coupling reaction at the iodine position to introduce a side chain containing a suitable reaction partner for the azide. Subsequent intramolecular [3+2] cycloaddition or a reductive cyclization can lead to the formation of fused ring systems. Alternatively, the azide can be reduced to an amine, which can then participate in intramolecular condensation or coupling reactions with groups installed at the adjacent bromo-position. The generation of benzynes from the ortho-halo-amino moiety is another powerful method for constructing indolines and other N-heterocycles. jst.go.jp The ability to perform sequential cross-couplings at the iodo and bromo positions before cyclization allows for the precise installation of various substituents, leading to a library of diverse heterocyclic compounds. jst.go.jpmdpi.com

| Reaction Sequence | Key Intermediates/Reaction Types | Resulting Heterocyclic Core |

|---|---|---|

| 1. Sonogashira coupling at C-1 2. Intramolecular azide-alkyne cycloaddition | Aryl-alkyne intermediate | Fused Triazolo-benzene derivatives |

| 1. Suzuki coupling at C-1 2. Reduction of azide to amine 3. Intramolecular C-N coupling at C-2 | ortho-Amino-biaryl intermediate | Carbazole derivatives |

| 1. Reduction of azide to amine 2. Base-induced elimination (benzyne formation) 3. Intramolecular trapping | Benzyne intermediate | Substituted Indoline derivatives jst.go.jp |

| 1. Reaction of azide with phosphine (B1218219) (Aza-Wittig) 2. Intramolecular cyclization with a pre-installed carbonyl group | Iminophosphorane intermediate | Benzoxazinones or Quinazolinones mdpi.com |

Role in Bioorthogonal Ligation Strategies (Conceptual)

Conceptually, this compound is an ideal scaffold for developing probes for chemical biology, owing to the bioorthogonal nature of the azide group. nih.gov Bioorthogonal reactions occur in biological environments without interfering with native biochemical processes. nih.govescholarship.org The azide group is a premier bioorthogonal handle, capable of participating in reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govresearchgate.net

This compound could serve as a trifunctional linker. The iodo and bromo positions can be used to attach a targeting moiety (e.g., a small molecule ligand, peptide, or drug) and a reporter tag (e.g., a fluorophore or affinity handle like biotin), respectively, through selective cross-coupling reactions. The remaining azide group would then be available for bioorthogonal ligation to a biomolecule of interest that has been metabolically or genetically labeled with an alkyne or cyclooctyne (B158145). clockss.orgescholarship.org This modular design allows for the creation of a wide array of chemical probes for studying biological systems. clockss.org

Aryl azides are one of the most common photoreactive groups used in photoaffinity labeling (PAL), a powerful technique for identifying the cellular targets of bioactive molecules. rsc.org Upon irradiation with UV light, the aryl azide group on this compound can be converted into a highly reactive nitrene species. clockss.org This nitrene can then form a covalent bond with nearby biomolecules, such as the target protein of a drug candidate. clockss.orgnih.gov

The conceptual utility of this compound in this context is significant. It can act as a core structure for a photoaffinity probe. A bioactive ligand could be attached via the more reactive iodo-position, while a reporter tag for detection and enrichment (like biotin (B1667282) or a fluorescent dye) could be installed at the bromo-position. The azide then serves as the photo-crosslinking agent. This "three-point" system—comprising a targeting ligand, a photoreactive group, and a reporter tag—is the foundation of modern photoaffinity probes. rsc.org The ability to construct such a probe on a single, compact aromatic ring minimizes potential steric hindrance that could interfere with biological activity. rsc.org

Contributions to Functional Materials and Polymer Chemistry

The reactivity of this compound also lends itself to the synthesis of novel functional materials and polymers. colab.ws The presence of multiple reactive sites allows for its use as a cross-linking agent or as a monomer in the step-growth polymerization of advanced materials. colab.ws

This compound can be used as a monomer to create functional polymers. For example, sequential palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira polycondensation, at the iodo and bromo positions can be used to form polymer backbones. kyoto-u.ac.jp This would result in a polymer chain decorated with pendant azide groups at regular intervals.

These azide-functionalized polymers are highly valuable intermediates. colab.ws The azide groups can be used for post-polymerization modification via "click" chemistry, allowing for the attachment of a wide variety of functional molecules, such as dyes, biomolecules, or moieties that alter the polymer's solubility or thermal properties. Alternatively, the azide groups can be converted into other functional groups or used to cross-link polymer chains through thermal or photochemical activation. colab.ws

Aryl halides are fundamental building blocks for π-conjugated organic materials used in optoelectronics. kyoto-u.ac.jp Sonogashira-Hagihara cross-coupling reactions involving dihaloarenes and diethynylarenes are a common method for synthesizing conjugated polymers with potential applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and sensors. kyoto-u.ac.jp

Following this established precedent, this compound could be used as a monomer in such polymerizations. By reacting it with a di-alkyne under selective conditions for the iodo-position, and then with another co-monomer at the bromo-position, complex conjugated polymer architectures could be assembled. The incorporation of the azide group introduces a nitrogen-rich moiety into the polymer backbone, which can influence the material's electronic properties, such as its HOMO/LUMO energy levels. This provides a rational way to tune the optoelectronic characteristics of the resulting material for specific applications. kyoto-u.ac.jp

Design of Clickable Tags for Molecular Probes

The compound this compound is an exemplary scaffold for designing sophisticated, clickable molecular probes. Its utility stems from the distinct reactivity of its three functional groups—azide, bromo, and iodo—which can be addressed in a stepwise and selective manner. This allows for the sequential attachment of different molecular components, a crucial strategy in the synthesis of multimodal probes for chemical biology. sigmaaldrich.comresearchgate.net

The core of its "clickable" nature lies in the azide (-N₃) group. The azide moiety is a cornerstone of bioorthogonal chemistry, most famously participating in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govmit.edu These reactions are highly efficient, specific, and biocompatible, making them ideal for attaching the probe to a target biomolecule or for conjugating a reporter molecule like a fluorophore. sigmaaldrich.comnih.govuochb.cz The azide group is generally inert to common biological conditions and reagents, ensuring that the "click" reaction proceeds cleanly without side reactions. sigmaaldrich.comnih.gov

The primary advantage of the this compound scaffold is the differential reactivity of the iodo and bromo substituents in metal-catalyzed cross-coupling reactions. nih.gov The carbon-iodine bond is significantly more reactive than the carbon-bromine bond towards oxidative addition in palladium-catalyzed reactions such as the Suzuki, Sonogashira, or Buchwald-Hartwig couplings. nih.govacs.org This reactivity difference allows for selective functionalization at the C-1 position (iodine) while leaving the C-2 position (bromine) intact for a subsequent, different coupling reaction under more stringent conditions. nih.gov

This programmed, sequential functionalization enables the rational design of molecular probes with three distinct modules:

A Bioorthogonal Handle: The azide group serves as the "clickable" handle for attaching the probe to a target molecule containing an alkyne or strained cycloalkyne. researchgate.netnih.gov

A Reporter/Effector Group: A fluorescent dye, a biotin affinity tag, or a therapeutic payload can be introduced at the more reactive C-1 (iodo) position via a Sonogashira or Suzuki coupling.

A Targeting or Solubilizing Group: A second moiety, such as a cell-penetrating peptide, a receptor-targeting ligand, or a polyethylene (B3416737) glycol (PEG) chain for improved solubility, can be installed at the C-2 (bromo) position in a later step. sigmaaldrich.com

The table below illustrates a hypothetical, yet chemically sound, synthetic sequence for creating a trifunctional molecular probe using this compound as the core scaffold.

| Step | Reaction Type | Position | Reagents and Conditions | Purpose |

| 1 | Sonogashira Coupling | C-1 (Iodo) | Terminal alkyne-fluorophore, Pd(PPh₃)₄, CuI, Et₃N | Attachment of a fluorescent reporter group. |

| 2 | Suzuki Coupling | C-2 (Bromo) | Boronic acid with targeting ligand, Pd(dppf)Cl₂, K₂CO₃ | Introduction of a cell-targeting moiety. |

| 3 | CuAAC Click Chemistry | C-4 (Azido) | Alkyne-modified biomolecule, CuSO₄, Sodium Ascorbate | Conjugation to the biological target of interest. |

This table represents a conceptual synthetic pathway illustrating the potential of the scaffold based on established orthogonal chemical principles.

This strategy of using heterotrifunctional linkers is a powerful approach in chemical biology for creating probes used in target identification, cellular imaging, and diagnostics. sigmaaldrich.comresearchgate.net The ability to perform sequential conjugations without the need for complex protection/deprotection steps streamlines the synthesis of highly elaborate molecular tools. rsc.org While specific examples using this compound are not widespread in the literature, the foundational principles of its orthogonal reactivity make it a highly promising, albeit under-explored, building block for the next generation of molecular probes. sigmaaldrich.comrsc.org

Theoretical and Computational Studies of 4 Azido 2 Bromo 1 Iodobenzene

Electronic Structure and Bonding Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov An analysis of 4-Azido-2-bromo-1-iodobenzene (B6188982) using DFT would typically involve calculations of its ground-state geometry, electron density distribution, and molecular orbital energies. Key parameters such as bond lengths, bond angles, and dihedral angles would be optimized to find the most stable conformation of the molecule.

Furthermore, DFT calculations can provide insights into the nature of the chemical bonds within the molecule, including the carbon-halogen (C-Br, C-I) and carbon-azide (C-N₃) bonds. While general principles of DFT are well-documented, specific values for bond lengths, angles, and charge distributions for this compound are not available in the surveyed literature.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For this compound, FMO analysis would predict its reactivity towards nucleophiles and electrophiles. The energy and spatial distribution of the HOMO would indicate the sites susceptible to electrophilic attack, while the LUMO would indicate sites for nucleophilic attack.

The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity. For aryl azides, the introduction of substituents can significantly influence the HOMO and LUMO energy levels, thereby altering their reactivity in reactions such as "click" chemistry. rsc.orgmdpi.com However, specific HOMO-LUMO energy values and orbital plots for this compound have not been computationally determined in the available literature.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to model the step-by-step mechanism of chemical reactions, including the identification of transition states and the calculation of activation energies. rsc.org For this compound, this could involve studying its thermal or photochemical decomposition, which is characteristic of aryl azides, often leading to the formation of highly reactive nitrenes. acs.org Another area of interest would be its participation in cycloaddition reactions, such as the azide-alkyne cycloaddition.

These computational studies would map out the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. acs.org The structure and energy of transition states are critical for understanding reaction rates and selectivity. rsc.org Despite the potential for such insightful studies, no specific computational modeling of reaction pathways or transition state analyses for this compound has been reported.

Spectroscopic Property Prediction (e.g., NMR, IR) for Structural Confirmation

Computational methods, particularly DFT, are widely used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. mdpi.comresearchgate.net These predicted spectra can be invaluable for confirming the structure of a newly synthesized compound by comparing them with experimental data. nih.gov

For this compound, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts, as well as the vibrational frequencies corresponding to the various functional groups in the molecule. libretexts.org For instance, the characteristic stretching frequency of the azide (B81097) group and the vibrational modes of the substituted benzene (B151609) ring could be calculated. researchgate.net While methods for predicting such spectra for substituted benzenes are established, specific predicted NMR and IR data for this compound are absent from the scientific literature.

Validation of Computational Models Against Experimental Data

The reliability of any computational model hinges on its validation against experimental data. researchgate.net In the context of this compound, once computational predictions for properties like geometry, reactivity, and spectra were made, they would need to be compared with experimentally determined values. For example, a crystal structure from X-ray diffraction could validate the computed bond lengths and angles. Experimental reaction rates could be compared with calculated activation energies, and experimental NMR and IR spectra would be the benchmark for the predicted spectra. researchgate.net This crucial step ensures the accuracy of the computational model and the underlying theoretical framework. As no computational studies are available, no such validation has been performed for this specific molecule.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 4-Azido-2-bromo-1-iodobenzene (B6188982). This technique provides a highly accurate mass measurement of the parent ion and its fragments, which is critical for confirming the elemental composition. The presence of bromine and iodine, both of which have characteristic isotopic patterns (bromine: ~50.7% ⁷⁹Br and ~49.3% ⁸¹Br; iodine is monoisotopic with ¹²⁷I), results in a distinctive isotopic cluster in the mass spectrum. This pattern serves as a clear fingerprint for the presence and number of these halogen atoms in the molecule.

In research contexts, HRMS is vital for identifying products in reactions involving this compound. For instance, in "click chemistry" reactions where the azide (B81097) group reacts with an alkyne, HRMS can confirm the formation of the desired triazole product by detecting its precise mass. acs.orgacs.orgresearchgate.net It is also used to identify byproducts, which is essential for optimizing reaction conditions and ensuring the purity of the final compound. The high resolution of this technique allows for the differentiation between compounds with very similar nominal masses, providing unambiguous product identification. qut.edu.au

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F if applicable)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound in the solution state.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms on the benzene (B151609) ring. The substitution pattern of the aromatic ring in this compound leads to a specific set of signals for the aromatic protons. The chemical shifts and coupling constants of these protons are diagnostic for the 1,2,4-trisubstituted pattern. For example, in related bromo-iodobenzene compounds, the aromatic protons appear as distinct multiplets in the aromatic region of the spectrum. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct signals are expected for the aromatic carbons. The chemical shifts of the carbons directly bonded to the iodine, bromine, and azide groups are significantly influenced by the electronegativity and anisotropic effects of these substituents.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common, can be a powerful tool for directly probing the azide functional group. The three nitrogen atoms of the azide group have distinct chemical shifts, providing definitive evidence for the presence and electronic environment of this moiety.

While fluorine is not present in this compound, ¹⁹F NMR would be a highly sensitive and informative technique for characterizing fluorinated analogues of this compound. ossila.com

Table 1: Representative NMR Data for Related Phenyl Azide Structures (Note: Specific data for this compound is not readily available in the public domain. The following table presents typical chemical shifts for protons and carbons in similar structural motifs to provide context.)

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic C-H | 6.90 - 7.80 |

| ¹³C | Aromatic C-I | ~90 - 100 |

| ¹³C | Aromatic C-Br | ~110 - 125 |

| ¹³C | Aromatic C-N₃ | ~135 - 145 |

| ¹³C | Aromatic C-H | ~115 - 135 |

This table is for illustrative purposes and the actual values for this compound may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (–N₃). This peak typically appears in the region of 2100-2160 cm⁻¹. The presence of this intense band is a definitive indicator of the azide functionality. Other vibrations, such as C-H stretching of the aromatic ring, C=C stretching within the ring, and the C-Br and C-I stretching vibrations (which appear at lower frequencies), can also be observed. beilstein-journals.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The azide stretch is also Raman active. This technique can be particularly useful for analyzing the molecule in different states or environments.

Together, IR and Raman spectroscopy offer a quick and non-destructive method to confirm the presence of the key functional groups in this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including:

Bond lengths and angles: Precise measurements of the C-Br, C-I, C-N, and N-N bond lengths and the angles within the benzene ring and the azide group.

Molecular conformation: The orientation of the azide group relative to the plane of the benzene ring.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing any significant non-covalent interactions such as halogen bonding or π-stacking.

Advanced Chromatographic Techniques for Purity Assessment and Stereoisomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, reagents, and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of a sample. By using a suitable stationary phase (e.g., C18) and mobile phase, a sharp, single peak for the target compound indicates high purity. HPLC can also be used to quantify the amount of impurities present. The use of a diode-array detector (DAD) or a mass spectrometer (LC-MS) as the detector can provide additional structural information about the main peak and any impurities. qut.edu.au

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be an effective method for purity analysis. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of volatile components in a sample.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. The retention factor (Rf) value is characteristic of the compound in a given solvent system.

As this compound is a chiral, it does not have stereoisomers. Therefore, techniques for stereoisomer separation are not applicable. However, for derivatives of this compound that may be chiral, chiral chromatography techniques would be necessary for the separation and analysis of enantiomers or diastereomers. shu.ac.uk

Future Research Directions and Perspectives for 4 Azido 2 Bromo 1 Iodobenzene

Exploration of Novel and Greener Synthetic Pathways

The future synthesis of 4-Azido-2-bromo-1-iodobenzene (B6188982) is geared towards methodologies that are not only efficient but also environmentally benign. Traditional multi-step syntheses are likely to be replaced by more sustainable alternatives that minimize waste and avoid hazardous reagents.

Key research directions include:

One-Pot Syntheses: The development of one-pot procedures starting from commercially available precursors like 2-bromo-4-iodoaniline (B1283091) is a significant area of interest. Methods integrating diazotization and azidation steps in a single vessel, potentially in aqueous media, could offer a greener and more scalable route. rsc.orgorganic-chemistry.org Such processes eliminate the need for isolating potentially unstable diazonium salt intermediates. rsc.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and residence time, which is particularly advantageous when handling energetic compounds like organic azides. researchgate.netbeilstein-journals.org The application of flow chemistry can enhance the safety and reproducibility of the synthesis, minimizing the formation of byproducts and allowing for safer scale-up. researchgate.netbeilstein-journals.orgtib.eud-nb.info Research into flow microreactor systems for the synthesis of functionalized aryl azides from polybromoarenes has already shown promise. researchgate.net

Alternative Azidating Reagents: Exploration of new azide (B81097) sources beyond sodium azide is another promising avenue. The use of polymer-bound iodine azide equivalents in flow systems, for instance, has been shown to practically eliminate the risks associated with the generation of explosive iodine azide. d-nb.info

Enzymatic and Bio-inspired Catalysis: A long-term perspective involves harnessing biocatalysis. While still a nascent field for this specific type of molecule, the discovery of enzymes like the non-heme Fe(II)/α-ketoglutarate-dependent halogenase SyrB2, which can catalyze C-H azidation, opens the door to future bio-inspired synthetic routes. rsc.org Such methods could offer unparalleled selectivity under mild, aqueous conditions.

Table 1: Comparison of Synthetic Approaches for Aryl Azides

| Method | Advantages | Disadvantages | Future Potential for this compound |

|---|---|---|---|

| Traditional Diazotization | Well-established, uses common reagents. | Often requires isolation of explosive diazonium salts, uses harsh acids. | Can be improved via one-pot aqueous methods. rsc.org |

| Flow Chemistry | Enhanced safety, precise control, easy scalability, minimizes byproducts. researchgate.netbeilstein-journals.org | Requires specialized equipment. | High potential for safe, large-scale, and high-purity production. researchgate.net |

| Triazene Decomposition | Tolerates a wide variety of functional groups. nih.gov | May require stoichiometric activating agents. | A viable alternative for generating the azide moiety on a pre-halogenated ring. |

| Enzymatic Catalysis | Extremely high selectivity, environmentally benign (aqueous, mild conditions). rsc.org | Limited to specific substrates, enzyme engineering may be required. | A long-term, highly sustainable goal for synthesis. |

Development of Asymmetric Transformations

The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of chiral molecules, a cornerstone of pharmaceutical and materials chemistry. Future research will likely focus on leveraging its functionalities to induce stereoselectivity.

Asymmetric Cross-Coupling: The iodo and bromo groups are ideal handles for transition-metal-catalyzed asymmetric cross-coupling reactions. By employing chiral ligands (e.g., chiral bisoxazolines or phosphines) with metals like palladium, nickel, or copper, it is possible to forge C-C or C-heteroatom bonds enantioselectively. rsc.orgchinesechemsoc.orgnih.gov For example, coupling with a prochiral nucleophile or the creation of axially chiral biaryls through selective coupling at the iodine position represents a significant opportunity.

Catalyst-Directed C-H Functionalization: Another approach involves directing-group-assisted C-H activation on a substrate coupled to the this compound scaffold. The existing halogens would position the molecule correctly on a metal center, allowing for asymmetric functionalization at a different site.

Chiral Ligand Synthesis: The molecule itself can serve as a scaffold for new classes of chiral ligands. For instance, sequential substitution of the iodo and bromo groups with phosphorus or nitrogen-based chiral auxiliaries could generate novel bidentate ligands. The ortho-relationship of the bromine and iodine atoms is particularly suitable for creating ligands with a well-defined bite angle, which is crucial for high enantioselectivity in metal catalysis.

Iodoarene-Based Asymmetric Catalysis: Chiral iodoarenes can act as catalysts for enantioselective oxidations. acs.org It is conceivable that a chiral moiety could be introduced via the azide group (e.g., through a click reaction with a chiral alkyne), with the resulting molecule's ortho-iodo group being used to catalyze asymmetric transformations like α-tosyloxylation of ketones. acs.org

Integration into More Complex and Diverse Chemical Architectures

The true synthetic power of this compound lies in its capacity as a trifunctional building block for constructing sophisticated molecular frameworks. Future research will undoubtedly focus on multi-step, one-pot sequences that leverage its distinct reactive sites to build complexity rapidly.

Sequential Cross-Coupling: The differential reactivity of the C–I and C–Br bonds towards palladium-catalyzed cross-coupling is well-established, with the C–I bond being significantly more reactive. acs.org This allows for a programmed, sequential introduction of different substituents. For example, a Sonogashira or Suzuki coupling can be performed selectively at the iodine position, followed by a second, different coupling reaction (e.g., Buchwald-Hartwig amination) at the bromine position. acs.orgresearchgate.net

Tandem Reaction Cascades: An exciting prospect is the design of tandem reactions where an initial coupling at one of the halide positions triggers a subsequent cyclization involving the azide group. For instance, coupling an alkyne at the C-I position could be followed by an intramolecular azide-alkyne cycloaddition to form complex fused heterocyclic systems.

Synthesis of Natural Product Analogues and Bioactive Molecules: The scaffold is ideal for synthesizing analogues of complex natural products or for creating libraries of novel bioactive compounds. For example, precursors like 1-bromo-2-iodobenzene (B155775) are used in the synthesis of phenothiazines and other biologically relevant heterocycles. acs.org The addition of the azide functionality provides a convenient point for introducing further diversity or for bioconjugation via click chemistry. nih.govnih.gov

Harnessing Unexplored Reactivity Patterns of Orthogonal Functionalities

The three distinct functional groups of this compound (iodide, bromide, and azide) are considered "orthogonal," meaning each can be reacted selectively without affecting the others under specific conditions. Future research will focus on fully mapping and exploiting this orthogonality.

The established hierarchy of reactivity generally follows:

Palladium-catalyzed coupling at the C–I bond: This is the most facile transformation.

Palladium-catalyzed coupling at the C–Br bond: This requires more forcing conditions than C-I coupling.

Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group is generally stable to Pd-coupling conditions and can be reacted later using copper catalysts. nih.gov

Other azide transformations: The azide can also be reduced to an amine (Staudinger reduction) or undergo nitrene insertion reactions. mdpi.com

Future explorations will refine this selectivity and develop new orthogonal reactions. For instance, iron-mediated amination reactions using organozinc reagents and organic azides have been developed, which could be selectively employed in the presence of aryl halides. rsc.org The ability to use aryl diazonium species (which can be generated from amines, the reduction product of azides) orthogonally to aryl halides in Pd-catalyzed couplings further expands the synthetic toolkit. rsc.orgnih.gov

Table 2: Orthogonal Reactivity of this compound

| Functional Group | Position | Reaction Type | Typical Catalyst/Reagent | Reactivity Level |

|---|---|---|---|---|

| Iodo | 1 | Suzuki, Sonogashira, Heck, Buchwald-Hartwig | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Highest |

| Bromo | 2 | Suzuki, Sonogashira, Heck, Buchwald-Hartwig | Pd(0) complexes with specialized ligands (e.g., biarylphosphines) | Medium |

| Azido (B1232118) | 4 | Huisgen Cycloaddition ("Click" Chemistry) | Cu(I) salts (e.g., CuI, CuSO₄/Na-Ascorbate) | High (Orthogonal to Pd-coupling) |

| Azido | 4 | Staudinger Reduction/Ligation | PPh₃ | High (Orthogonal to Pd-coupling) |

Synergistic Effects of Azido and Halogen Functionalities in Catalysis

A truly forward-looking perspective involves using the functionalities of this compound not just as reaction sites, but as cooperative elements within a catalytic system.

Bifunctional Ligand Precursors: The compound is an ideal starting point for designing novel bifunctional or "pincer" ligands. A phosphine (B1218219) or N-heterocyclic carbene could be installed at the bromine position, while the azide is converted to a triazole via click chemistry. The resulting molecule could chelate a metal through both the phosphorus/NHC atom and a nitrogen on the triazole ring, creating a well-defined catalytic pocket.